N-2-Butyl-N'-pentyl ethylenediamine

Description

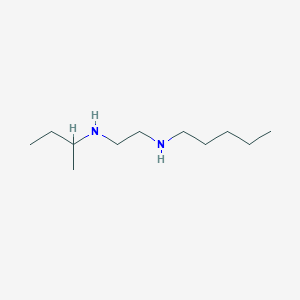

N-2-Butyl-N'-pentyl ethylenediamine is an ethylenediamine derivative with asymmetric alkyl substituents: a butyl group (-C₄H₉) at one nitrogen and a pentyl group (-C₅H₁₁) at the other. Ethylenediamine derivatives are widely used in pharmaceuticals, agrochemicals, and industrial applications due to their chelating and stabilizing properties. This article compares this compound with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.

Properties

Molecular Formula |

C11H26N2 |

|---|---|

Molecular Weight |

186.34 g/mol |

IUPAC Name |

N'-butan-2-yl-N-pentylethane-1,2-diamine |

InChI |

InChI=1S/C11H26N2/c1-4-6-7-8-12-9-10-13-11(3)5-2/h11-13H,4-10H2,1-3H3 |

InChI Key |

GFVFDGKAMHTYHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCCNC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Butyl-N’-pentyl ethylenediamine typically involves the alkylation of ethylenediamine with butyl and pentyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

Ethylenediamine+Butyl Halide+Pentyl Halide→N-2-Butyl-N’-pentyl ethylenediamine+Hydrogen Halide

Industrial Production Methods

In an industrial setting, the production of N-2-Butyl-N’-pentyl ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-2-Butyl-N’-pentyl ethylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or pentyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, alkoxides, or thiolates can be used under basic conditions.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Compounds with new functional groups replacing the butyl or pentyl groups.

Scientific Research Applications

N-2-Butyl-N’-pentyl ethylenediamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of N-2-Butyl-N’-pentyl ethylenediamine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen atoms. In biological systems, it can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Ethylenediamine Derivatives

Structural and Physicochemical Properties

Table 1: Comparative Properties of Ethylenediamine Derivatives

Key Observations :

- Substituent Effects: Alkyl Chains (Butyl/Pentyl): Increase lipophilicity compared to aromatic or cyclic substituents. This may enhance solubility in organic solvents and reduce water solubility . Benzyl Groups: Enhance stability in pharmaceutical formulations (e.g., benzathine benzylpenicillin) via π-π interactions and improved water solubility through ethylenediamine coordination .

- Molecular Weight : this compound (~184.3 g/mol) falls between the lighter cyclopropyl derivative (156.27 g/mol) and the heavier dibenzyl compound (240.35 g/mol).

Spectroscopic Data (Inferred)

While 29Si NMR data are available for silicon-containing ethylenediamine derivatives (Table 2 in ), the absence of silicon in this compound limits direct comparisons. However, ¹H and ¹³C NMR shifts for alkyl-substituted ethylenediamines would likely show upfield shifts for methylene groups adjacent to nitrogen, influenced by substituent electron-donating/withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.